(1-(M-tolyl)cyclopropyl)methanamine
Description
(1-(m-Tolyl)cyclopropyl)methanamine is a cyclopropane-containing amine derivative with a meta-methylphenyl (m-tolyl) substituent on the cyclopropane ring. Its molecular formula is C₁₁H₁₅N, and its molecular weight is 161.24 g/mol . The compound is structurally characterized by a rigid cyclopropane ring, which influences its electronic and steric properties, and a primary amine group attached to the cyclopropane. The m-tolyl group provides moderate electron-donating effects due to the methyl substituent in the meta position on the aromatic ring.
This compound is primarily used in research settings as a building block for pharmaceuticals and agrochemicals. Related analogs (e.g., para- and ortho-tolyl derivatives) are synthesized via reductive amination or fragment-based approaches .
Properties
CAS No. |
886366-00-3 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[1-(3-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
CYGQQOPZCFJBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(M-tolyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of Methanamine: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(M-tolyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(M-tolyl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(M-tolyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Properties: Electron-Donating Groups (e.g., m-tolyl, methoxy): Enhance amine basicity and may improve solubility in polar solvents. Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase lipophilicity and metabolic stability. For example, the trifluoromethyl derivative (MW 175.58 g/mol) shows applications in microtubule stabilization . Fluorine Substituents: Improve bioavailability and binding affinity to targets like serotonin receptors (e.g., 5-HT₂C) .
Synthetic Methodologies :
- Reductive Amination : Used for para- and ortho-tolyl derivatives (General Method C with NaBH(OAc)₃/DCE) .
- Fragment-Based Design : Applied to ALK inhibitors with difluorophenyl and pyrazole substituents .
- Cyclopropanation : Critical for constructing the rigid cyclopropane core, as seen in microtubule-stabilizing triazolopyrimidines .
Biological Relevance: Compounds with fluoro-methoxyphenyl groups (e.g., C₁₀H₁₂FNO) are explored for neurodegenerative diseases due to enhanced blood-brain barrier penetration . Trifluoromethyl analogs exhibit unique pharmacokinetic profiles, making them candidates for kinase inhibition .
Safety Profiles :
- Most cyclopropane-based methanamines are classified as irritants (Xi), with hazards including skin/eye irritation (H315, H318) .
Biological Activity
(1-(M-tolyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl structure attached to an m-tolyl group and an amine functional group. Its unique structural properties suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H13N
- Molar Mass : 149.22 g/mol
- Appearance : Colorless to slightly yellow oily liquid
- Boiling Point : 90-92 °C (at reduced pressure)
- Solubility : Slightly soluble in water
- Density : Approximately 0.900 g/mL at 25 °C
The compound's structure combines a three-membered cyclopropane ring with an aromatic tolyl group, which may influence its reactivity and interactions with biological targets.
Research indicates that this compound interacts with various biological targets, primarily through binding affinity studies. The mechanism often involves the modulation of neurotransmitter systems or interference with cellular signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various cyclopropane derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 128 |
| This compound | Escherichia coli | 64 |
Results indicated that the compound exhibited moderate antibacterial activity, comparable to established antibiotics like ciprofloxacin .
Cytotoxicity and Selectivity
In cytotoxicity assays, the compound was tested against human malignant and non-malignant cell lines. The results suggested that it possesses selective toxicity, which is crucial for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| Human Cancer Cells | 15 |
| Non-Malignant Cells | 30 |
The selectivity index calculated from these values indicates a promising therapeutic window for further development .
Case Studies and Research Findings
Several studies have documented the biological activities of structurally similar compounds. For instance, derivatives of cyclopropane have been shown to exhibit significant activity as serotonin receptor agonists, particularly at the 5-HT2C receptor. This receptor's modulation is associated with various neurological effects, suggesting potential applications in treating mood disorders .
In another study, the synthesis of fluorinated cyclopropane derivatives demonstrated enhanced potency at serotonin receptors compared to their non-fluorinated counterparts. This finding emphasizes the importance of structural modifications in enhancing biological activity and selectivity .
Q & A
Basic: What are the established synthetic routes for (1-(M-tolyl)cyclopropyl)methanamine?
Methodological Answer:
The synthesis of cyclopropylmethanamine derivatives typically involves reductive amination or cyclopropanation strategies. For example, General Method C (as described in and ) uses sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol to reduce imine intermediates formed from aldehydes and primary amines. Key steps include:
- Cyclopropane ring formation : Using transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods to generate the strained cyclopropane moiety.
- Amine functionalization : Reductive amination of cyclopropane-containing aldehydes with primary amines under mild conditions to preserve the cyclopropane ring integrity .
Basic: How is NMR spectroscopy employed to confirm the structure of this compound analogs?
Methodological Answer:
¹H and ¹³C NMR are critical for structural elucidation:
- Cyclopropane protons : Resonate as distinct multiplets in the δ 0.5–2.0 ppm range due to ring strain. Coupling constants (J = 4–10 Hz) confirm adjacent protons on the cyclopropane ring.
- Aromatic protons : Signals in δ 6.5–7.5 ppm correlate with substituents on the phenyl ring (e.g., meta-methyl in M-tolyl derivatives).
- Methanamine protons : The –CH₂NH₂ group shows peaks at δ 2.5–3.5 ppm, with splitting patterns dependent on neighboring groups.
For example, in analogs like (+)-20 ( ), ¹H NMR data confirmed diastereomeric purity via distinct coupling constants (J = 22.7 Hz for trans-cyclopropane protons) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Safety measures from analogous compounds ( ):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization occurs.
- Storage : Store at 2–8°C in sealed, dry containers to prevent degradation.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via licensed waste services. Avoid water flushing to prevent environmental release .
Advanced: How does the cyclopropane ring influence the functional selectivity of serotonin receptors (e.g., 5-HT2C)?
Methodological Answer:
Cyclopropane-containing derivatives like those in exhibit conformational rigidity , which enhances receptor subtype selectivity. For instance:
- Stereochemical control : (1S,2S)-cyclopropyl configurations in (+)-40 and (+)-41 ( ) improve binding affinity to 5-HT2C over 5-HT2A/B receptors.
- Structure-Activity Relationship (SAR) : Substituents on the phenyl ring (e.g., fluoro, methoxy) modulate potency. For example, 5-fluoro-2-methoxy groups in compound 38 enhance selectivity by ~10-fold compared to unsubstituted analogs .
Advanced: How can reaction conditions be optimized to achieve >95% purity in cyclopropylmethanamine derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Use aprotic solvents (DCE, THF) to minimize side reactions.
- Temperature control : Maintain reactions at 0–25°C to prevent cyclopropane ring opening.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.
highlights that derivatives like [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride achieve 95% purity via these methods .
Advanced: How should researchers address contradictory stability data in cyclopropane-containing amines?
Methodological Answer:
Contradictions often arise from storage conditions or analytical methods. A systematic approach includes:
- Controlled stability studies : Monitor decomposition under varying temperatures (e.g., 4°C vs. 25°C) using HPLC or LC-MS.
- Hazard analysis : For thermal decomposition ( ), identify byproducts like CO or NOx via GC-MS.
- Cross-referencing SDS : Compare stability claims across vendors (e.g., Combi-Blocks vs. Indagoo) and validate with in-house testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
